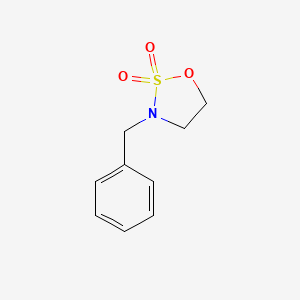

3-Benzyloxathiazolidine 2,2-dioxide

説明

Contextualization of Oxathiazolidine 2,2-dioxide Scaffolds

The foundation of 3-Benzyloxathiazolidine 2,2-dioxide lies in its core heterocyclic system, the oxathiazolidine 2,2-dioxide scaffold. Understanding this framework is key to appreciating the properties and potential applications of its derivatives.

Overview of Cyclic Sulfamidates as Heterocyclic Systems

Cyclic sulfamidates are a class of heterocyclic compounds characterized by a ring containing a sulfamate (B1201201) group (-NH-SO2-O-). These structures are recognized for their versatility as synthetic intermediates. researchgate.net They can be prepared through various methods, including the reaction of amino alcohols with sulfuryl chloride or via intramolecular amination of sulfamates catalyzed by rhodium or ruthenium. thieme-connect.com The reactivity of cyclic sulfamidates is often compared to that of activated aziridines and azetidines, making them useful in the synthesis of a wide array of functionalized amines. researchgate.net

Five-membered cyclic sulfamidates, in particular, are prone to ring-opening reactions when exposed to nucleophiles. researchgate.net This reactivity allows for the introduction of various functional groups, leading to the stereoselective synthesis of valuable heterocyclic compounds. rsc.orgresearcher.life

Structural Significance of the 1,2,3-Oxathiazolidine 2,2-dioxide Ring System

The 1,2,3-oxathiazolidine 2,2-dioxide ring is a five-membered heterocyclic system containing sulfur, nitrogen, and oxygen. This specific arrangement of atoms imparts distinct chemical properties to the ring. The dioxide form indicates that the sulfur atom is in a high oxidation state, which influences the electron distribution and reactivity of the entire molecule.

This ring system is a key component in a variety of compounds that are used as precursors for the synthesis of molecules with biological and chemical importance. enamine.net For instance, derivatives of this ring system can be transformed into amino alcohols, diamines, or amino acids, which are fundamental building blocks in medicinal chemistry and materials science. google.com The rigid, stereodefined skeleton of the 1,2,3-oxathiazolidine 2,2-dioxide ring makes it a valuable scaffold for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. rsc.orgresearcher.life

Academic Relevance and Research Trajectory of N-Benzyl Derivatives

The introduction of a benzyl (B1604629) group at the nitrogen atom of the oxathiazolidine 2,2-dioxide ring gives rise to N-benzyl derivatives, such as this compound. This substitution has significant implications for the compound's properties and has been a focus of academic research.

Historical Perspectives in Cyclic Sulfamate Chemistry

The study of cyclic sulfamates has evolved over the years, with early research focusing on their synthesis and basic reactivity. Over time, chemists discovered their potential as versatile intermediates in organic synthesis. They have been employed as precursors to lactams, which are important structural motifs in many natural products and pharmaceuticals. nih.govrsc.org The ability to control the stereochemistry of these reactions has been a significant area of investigation, leading to the development of asymmetric syntheses of complex molecules.

Current Research Landscape for this compound and Related Structures

Current research continues to explore the synthetic utility of this compound and related N-substituted cyclic sulfamidates. The benzyl group, in particular, can influence the reactivity and solubility of the parent compound and can be a key element in the design of new synthetic methodologies. For example, N-benzyl substitution has been shown to significantly affect the biological activity of certain classes of compounds. nih.gov

Recent studies have focused on developing novel synthetic routes to functionalized heterocycles using cyclic sulfamidates as starting materials. rsc.org These methods often involve transition metal-catalyzed reactions or radical-promoted cyclizations. chemrxiv.orgnih.gov The development of new reactions and the application of these compounds in the total synthesis of natural products remain active areas of research.

Structure

3D Structure

特性

IUPAC Name |

3-benzyloxathiazolidine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNUUWWYTMUXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the Oxathiazolidine 2,2-dioxide Core

The formation of the 1,2,3-oxathiazolidine 2,2-dioxide ring, also known as a cyclic sulfamate (B1201201), is a critical step. This is typically achieved through the cyclization of suitable precursor molecules, followed by oxidation.

The construction of the 1,2,3-oxathiazolidine ring system is a pivotal step in the synthesis of the target compound. Various cyclization strategies have been developed to efficiently form this heterocyclic core, primarily from amino alcohol precursors.

A direct and common method for forming the 1,2,3-oxathiazolidine ring involves the reaction of amino alcohols with specific sulfur-containing reagents. rsc.org Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are frequently employed for this transformation. The reaction proceeds through the initial formation of a chlorosulfite or chlorosulfate (B8482658) intermediate, which then undergoes intramolecular cyclization to yield the desired heterocyclic ring. The choice of reagent and reaction conditions can influence the efficiency and outcome of the cyclization.

Another approach involves the use of sulfamoyl chlorides. For instance, the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride in a suitable solvent like dimethylacetamide (DMA) can yield benzoxathiazine 2,2-dioxides, a related class of cyclic sulfamates. nih.gov This highlights the versatility of sulfurylating agents in constructing such heterocyclic systems.

Covalent tethering strategies also offer a regioselective route to these rings. By tethering a sulfamate or sulfamide (B24259) to an epoxide derived from an amino alcohol, base-promoted intramolecular cyclization can occur with high diastereoselectivity. nih.govchemrxiv.org This method provides excellent control over the stereochemistry of the resulting oxathiazinane. nih.govchemrxiv.org

| Starting Material | Reagent | Product | Key Features |

| Amino Alcohols | Thionyl Chloride (SOCl₂) | 1,2,3-Oxathiazolidine 2-oxide | Direct cyclization |

| Amino Alcohols | Sulfuryl Chloride (SO₂Cl₂) | 1,2,3-Oxathiazolidine 2,2-dioxide | Direct formation of the dioxide |

| Epoxide with pendant sulfamate | Base (e.g., Bu₄NOH) | Oxathiazinane | High diastereoselectivity and regiocontrol nih.govchemrxiv.org |

| 2-Hydroxybenzaldehydes | Sulfamoyl Chloride | 1,2,3-Benzoxathiazine 2,2-dioxide | Formation of a related cyclic sulfamate nih.gov |

In some cases, a multi-step approach is preferred to achieve higher yields and purity of the cyclic sulfamate. A common three-step protocol involves:

Protection: The amino group of the amino alcohol is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Sulfonylation: The hydroxyl group of the N-protected amino alcohol is then reacted with a sulfurylating agent, like sulfuryl chloride, in the presence of a base. This forms a linear sulfamate ester.

Deprotection and Cyclization: The protecting group on the nitrogen is removed, often under acidic conditions, which then allows for spontaneous or base-promoted intramolecular cyclization to form the 1,2,3-oxathiazolidine 2,2-dioxide ring. sigmaaldrich.com

An alternative three-step synthesis has been reported for N-substituted oxathiazolidine-4-one-2,2-dioxides, which involves solvent-free reactions and microwave-assisted heating, demonstrating the potential for more sustainable synthetic routes. researchgate.net

When the initial cyclization yields the 1,2,3-oxathiazolidine 2-oxide (a cyclic sulfamidite), a subsequent oxidation step is necessary to form the 2,2-dioxide (a cyclic sulfamidate). researchgate.net This oxidation is a crucial transformation that enhances the stability and modifies the chemical reactivity of the heterocyclic ring.

A widely used and effective method for this oxidation involves the use of a ruthenium(III) chloride (RuCl₃) catalyst in combination with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.net This catalytic system efficiently converts the sulfur(IV) center of the monoxide to the sulfur(VI) center of the dioxide. The reaction is typically carried out in a biphasic solvent system, such as acetonitrile, dichloromethane, and water, to facilitate both the reaction and the subsequent workup. researchgate.net

| Starting Material | Reagents | Product | Key Features |

| 1,2,3-Oxathiazolidine 2-oxide | RuCl₃, NaIO₄ | 1,2,3-Oxathiazolidine 2,2-dioxide | Efficient and widely applicable catalytic oxidation researchgate.net |

Cyclization Routes to 1,2,3-Oxathiazolidine Rings

Introduction and Modification of the N-Benzyl Moiety

Once the oxathiazolidine 2,2-dioxide core is synthesized, the final step in the formation of 3-benzyloxathiazolidine 2,2-dioxide is the introduction of the benzyl (B1604629) group onto the nitrogen atom.

N-alkylation is a fundamental transformation for introducing the benzyl group. This is typically achieved by reacting the parent oxathiazolidine 2,2-dioxide with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. The base deprotonates the nitrogen atom of the heterocyclic ring, forming a nucleophilic anion that subsequently attacks the benzyl halide in an S_N2 reaction. arkat-usa.org The choice of base and solvent can be critical for achieving high yields and minimizing side reactions. arkat-usa.orgjuniperpublishers.com For instance, triethylamine (B128534) is a commonly used base for such alkylations. arkat-usa.org

While N-alkylation is the direct route to this compound, N-acylation reactions are also relevant for modifying the N-substituent of the oxathiazolidine ring. chemrxiv.org These reactions introduce an acyl group instead of an alkyl group. Conventional acylation methods often require harsh conditions, but newer approaches, such as aerobic oxidative N-heterocyclic carbene (NHC) catalysis, allow for the acylation of related heterocycles like oxazolidinones under milder, room temperature conditions. chemrxiv.org This suggests potential for developing milder methods for N-functionalization of oxathiazolidine 2,2-dioxides as well.

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation | Benzyl bromide, Base (e.g., Triethylamine) | N-Benzyl oxathiazolidine 2,2-dioxide | Direct introduction of the benzyl group via S_N2 reaction arkat-usa.org |

| N-Acylation | Aldehyde, NHC catalyst | N-Acyl oxazolidinone | Milder, catalytic approach for N-functionalization chemrxiv.org |

Regioselective Functionalization of the Benzyl Group

The benzyl group attached to the nitrogen atom of the oxathiazolidine 2,2-dioxide ring presents a site for regioselective functionalization, primarily at the benzylic C-H position. The enhanced reactivity of this position is due to the low bond dissociation energy of benzylic C-H bonds, as the adjacent aromatic ring can stabilize the resulting radical, cation, or anion. wikipedia.org

Standard laboratory methods can be employed for these transformations. For instance, the Wohl-Ziegler reaction allows for the bromination of the benzylic C-H bond, converting an Ar-CH₂-N moiety to Ar-CH(Br)-N. wikipedia.org Furthermore, strong oxidizing agents such as aqueous potassium permanganate (B83412) or concentrated nitric acid can oxidize a non-tertiary benzylic alkyl group to a carboxylic acid, although this is a destructive transformation for the benzyl group itself. wikipedia.org More controlled oxidation to a carbonyl group (Ar-C(O)-N) can be achieved using reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid in DMSO. wikipedia.org

Another strategy for functionalization involves the formation of organometallic intermediates. Benzylic chlorides can react with zinc dust to form benzylic zinc reagents. beilstein-journals.org These reagents can then undergo various coupling reactions, such as copper(I)-mediated acylations, to introduce new functional groups at the benzylic position. beilstein-journals.org The reactivity of benzylic protons is also evident in reactions where a strong base can deprotonate the position, enabling subsequent reactions. organic-chemistry.org

Advanced Synthetic Techniques Applied to Oxathiazolidine 2,2-dioxides

Modern synthetic chemistry offers sophisticated techniques to control the three-dimensional structure of molecules and improve the environmental profile of chemical processes. These are particularly relevant in the synthesis of chiral molecules like substituted oxathiazolidine 2,2-dioxides.

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the oxathiazolidine 2,2-dioxide ring is crucial, especially for applications in medicinal chemistry. This is typically achieved through diastereoselective or enantioselective strategies.

The synthesis of the 1,2,3-oxathiazolidine 2,2-dioxide ring, a class of compounds known as cyclic sulfamidates, is commonly achieved through the cyclization of a 2-aminoalcohol with a sulfurylating agent like sulfuryl chloride (SO₂Cl₂). The diastereoselectivity of this ring-forming reaction is directly controlled by the stereochemistry of the starting 2-aminoalcohol.

If a diastereomerically pure amino alcohol with multiple stereocenters is used as the precursor, the resulting oxathiazolidine 2,2-dioxide product will also be diastereomerically pure, as the cyclization process typically proceeds with retention of configuration at the existing stereocenters. While many reactions can be diastereoselective, such as certain thia-[3+2] cyclizations rsc.org or cyclizations of dioxan-yl radicals nih.gov, the most direct method for this specific ring system relies on the stereochemical integrity of the precursor. The stereochemistry of the resulting ring can, in turn, direct subsequent reactions, such as in highly diastereoselective alkylations using N-protected cyclic sulfamidates as electrophiles. lookchem.com

The primary strategy for the enantioselective synthesis of molecules like this compound involves the use of enantiomerically pure starting materials. Chiral, non-racemic 1,2-aminoalcohols are the key building blocks for this purpose. nih.gov

The synthesis begins with a chiral 2-aminoalcohol, which can be sourced from the chiral pool or prepared through asymmetric synthesis methods. nih.gov This enantiopure precursor is then reacted with a sulfurylating agent to form the heterocyclic ring. This cyclization step establishes the stereocenters on the oxathiazolidine ring, mirroring the stereochemistry of the amino alcohol precursor. This approach is widely used for creating chiral nitrogen-containing heterocycles. For instance, a range of N-protected cyclic sulfamidates, including those with benzyl groups, can be prepared and used in subsequent asymmetric reactions, highlighting the importance of the chiral precursor in defining the product's stereochemistry. lookchem.com

Green Chemistry Principles in Synthesis (e.g., Solvent-Free and Microwave-Assisted)

Adherence to green chemistry principles, such as using alternative energy sources and minimizing solvent waste, is becoming increasingly important in chemical synthesis. benthamdirect.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. biotage.co.jpbiotage.co.jpnih.gov This technique has been successfully applied to the synthesis of sulfamides and sulfonamides, which are structurally related to oxathiazolidine 2,2-dioxides. biotage.co.jporganic-chemistry.org

One reported method describes a one-pot, microwave-assisted synthesis of unsymmetrical sulfamides. The process involves reacting an amine with an in situ generated sulfamoyl chloride intermediate, with the reaction being heated in a microwave cavity at 80°C for just five minutes. biotage.co.jpbiotage.co.jp This approach significantly enhances product yield and drastically reduces reaction time. biotage.co.jp Microwave assistance has also been used for the N-alkylation of sulfamides, for example, using benzyl alcohol in a Mitsunobu reaction, which completed in four minutes at 80°C. biotage.co.jp The table below summarizes typical conditions for microwave-assisted sulfamide synthesis.

| Reaction Step | Reagents | Conditions | Time | Reference |

| Sulfamide Formation | Amine, N-(tert-butoxycarbonyl) sulfamoyl chloride | Microwave, 80°C | 5 min | biotage.co.jp |

| N-Alkylation | Boc-sulfamide, Benzyl Alcohol, TPP, DEAD | Microwave, 80°C | 4 min | biotage.co.jp |

| Boc-Deprotection | Boc-sulfamide, Si-TsOH | Microwave, 100°C | 5 min | biotage.co.jp |

Table 1: Examples of Microwave-Assisted Reactions in Sulfamide Chemistry.

Solvent-Free Synthesis

Conducting reactions without a solvent, or "solvent-free" conditions, is a core principle of green chemistry that reduces waste and can simplify product purification. benthamdirect.comrsc.org The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, often involving techniques like grinding or heating the neat reactants. rsc.org These methods are noted for being eco-friendly, cost-effective, and energy-saving due to increased efficiency and reduced reaction times. benthamdirect.combookpi.orgresearchgate.net While specific solvent-free syntheses for this compound are not prominently documented, the general success of this approach for a wide array of N-heterocycles suggests its potential applicability. rsc.orgbookpi.org

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Ring Formation and Stability

The synthesis of the 1,2,3-oxathiazolidine 2,2-dioxide ring system is a well-established process, yet the underlying mechanisms and the factors governing its stability are subjects of detailed scientific inquiry.

The formation of 3-Benzyloxathiazolidine 2,2-dioxide typically proceeds through a two-step sequence: the reaction of N-benzyl-2-aminoethanol with thionyl chloride to form the corresponding cyclic sulfamidite (1,2,3-oxathiazolidine-2-oxide), followed by oxidation to the sulfamidate. Computational studies on analogous β-amino alcohols have elucidated the intricate mechanistic details of the initial cyclization step. researchgate.net

The reaction between a β-amino alcohol and thionyl chloride can lead to two primary products: the desired cyclic sulfamidite or a 1-chloro-2-alkylaminoethane. The presence of a base is critical in directing the reaction towards cyclization. In the absence of a base, the nitrogen of the amino alcohol can be quaternized by acidic protons, which suppresses cyclization. researchgate.net An amine base, however, preferentially neutralizes these acidic protons, facilitating the nucleophilic attack of the nitrogen atom on the sulfur of thionyl chloride. researchgate.net

The proposed mechanism for the formation of the cyclic sulfamidite involves the following key steps:

Initial Reaction with Thionyl Chloride: The N-benzyl-2-aminoethanol reacts with thionyl chloride.

Formation of an Intermediate: An intermediate is formed, which can then proceed via two competing pathways.

Cyclization vs. Substitution: In the presence of a base, intramolecular cyclization is favored, where the nitrogen atom displaces a chloride ion from the sulfur center, forming the five-membered 1,2,3-oxathiazolidine-2-oxide ring. In the absence of a base, an intermolecular reaction leading to the chlorinated side product is more likely.

All reaction pathways are proposed to proceed through an SN2 mechanism, without the formation of cationic intermediates. scholaris.ca The subsequent oxidation of the cyclic sulfamidite to the more stable this compound is typically achieved using an oxidizing agent like ruthenium tetroxide.

The stability and formation efficiency of the this compound ring are influenced by several key factors:

Role of the Base: As established in mechanistic studies, the presence of a suitable base is paramount for efficient cyclization. researchgate.net The base prevents the protonation of the nitrogen atom, thereby enhancing its nucleophilicity and directing the reaction towards ring formation.

Steric and Electronic Effects of the N-Substituent: The nature of the substituent on the nitrogen atom can impact the stability and reactivity of the ring. While detailed studies specifically on the N-benzyl group's influence are limited, research on a variety of N-substituted cyclic sulfamidates has shown that both steric bulk and electronic effects play a role.

Ring Strain: Five-membered rings, such as the oxathiazolidine 2,2-dioxide, possess a degree of inherent ring strain. This strain can influence the ring's susceptibility to opening reactions.

Thermal Stability: The thermal stability of cyclic sulfamidates is an important consideration. The decomposition of these compounds can be exothermic and may lead to the release of sulfur dioxide. researchgate.net

The following table summarizes the key factors influencing the formation and stability of the this compound ring:

| Factor | Influence on Formation and Stability |

|---|---|

| Presence of Base | Crucial for efficient cyclization by preventing nitrogen protonation. |

| N-Benzyl Substituent | Influences the electronic and steric properties of the ring, affecting reactivity. |

| Ring Strain | The five-membered ring structure contributes to its reactivity, particularly in ring-opening reactions. |

| Thermal Stability | The compound has a specific thermal decomposition profile, a critical factor for safe handling and reaction conditions. |

Electrophilic and Nucleophilic Reactivity of the Oxathiazolidine 2,2-dioxide Ring

The reactivity of the this compound ring is dominated by its susceptibility to nucleophilic attack, a consequence of the electron-withdrawing sulfonyl group and the inherent ring strain.

The oxathiazolidine 2,2-dioxide ring can be readily opened by a variety of nucleophiles, providing a versatile platform for the synthesis of more complex molecules.

Nucleophilic attack can, in principle, occur at either the carbon or the sulfur atom of the C-O-S linkage. However, reactions typically proceed via nucleophilic attack at one of the ring carbons, leading to cleavage of a C-O or C-N bond. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

The control of these ring-opening reactions is crucial for their synthetic utility. Factors that can be manipulated to control the reaction pathway include:

Choice of Nucleophile: The strength and nature of the nucleophile will determine the site and stereochemistry of the attack.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

Temperature: Reaction temperature can affect the regioselectivity and the potential for side reactions.

Protecting Groups: While the benzyl (B1604629) group is the focus here, in related systems, other N-protecting groups can influence the reactivity of the ring.

A key feature of the nucleophilic ring-opening of cyclic sulfamidates is the high degree of stereocontrol that can be achieved. When a chiral center is present in the ring, the nucleophilic attack often proceeds with a predictable stereochemical outcome.

In analogous systems, nucleophilic attack at a stereogenic carbon atom of the ring typically occurs via an SN2 mechanism, resulting in an inversion of configuration at that center. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from the cyclic starting material to the acyclic product. For instance, the reaction of related (S)-4-benzyl-2-trifluoromethyl-1,3-oxazoline with certain nucleophiles results in a regiospecific ring opening. nih.gov This principle of stereospecific ring-opening is a cornerstone of the synthetic utility of such heterocyclic systems.

Transformations Involving the Sulfone Moiety

The sulfone group in this compound is a key functional group that dictates much of its reactivity. As a cyclic sulfamidate, this moiety renders the heterocyclic ring susceptible to a variety of transformations. The strong electron-withdrawing nature of the sulfonyl group activates the ring, making it a target for nucleophilic attack.

Studies on related cyclic sulfamidates have shown that the sulfone moiety can be targeted in reduction reactions. For instance, treatment with strong reducing agents can lead to the cleavage of the sulfur-oxygen bonds, although specific studies on this compound are not extensively documented in publicly available literature. The reactivity of the sulfone group is intrinsically linked to the stability and transformation pathways of the entire heterocyclic system.

Rearrangement and Ring Transformation Pathways

The this compound scaffold possesses the potential for various rearrangement and ring transformation reactions, offering pathways to diverse chemical structures. These transformations are often initiated by the inherent ring strain and the electronic properties conferred by the sulfone and the N-benzyl group.

Interconversion with Other Heterocyclic Systems

The oxathiazolidine ring system can, under specific conditions, be converted into other heterocyclic structures. This is a common feature for many small, strained heterocycles. While specific examples for this compound are not readily found in the literature, analogous transformations in related cyclic sulfamidates suggest potential pathways.

One of the most common transformations for cyclic sulfamidates is nucleophilic ring-opening, which can be followed by subsequent cyclization to form new heterocyclic rings. The choice of nucleophile and reaction conditions dictates the final product. For example, reaction with bifunctional nucleophiles could lead to the formation of larger, more complex heterocyclic systems. The N-benzyl group can also influence the regioselectivity of the ring-opening and subsequent transformations.

A hypothetical reaction pathway could involve the ring-opening of the oxathiazolidine ring by a nucleophile, followed by an intramolecular reaction of the resulting intermediate to form a different heterocycle. The specific nature of these transformations would be highly dependent on the reagents and conditions employed.

| Starting Material | Reagent/Condition | Product | Notes |

| This compound | Nucleophile (e.g., NaN3) | Ring-opened intermediate | The initial step in many interconversion pathways. |

| Ring-opened intermediate | Intramolecular cyclization | New heterocyclic system | The structure of the new ring depends on the nature of the intermediate. |

Thermolytic and Photolytic Transformations

The stability of this compound to heat and light is a critical aspect of its chemical profile. While specific, detailed studies on the thermolysis and photolysis of this exact compound are scarce in the public domain, general principles of related compounds can provide some insight.

For instance, the thermolysis of related N-substituted sulfamidates has been shown to yield various products arising from the initial cleavage of the S-O or S-N bonds. The specific products formed from this compound under thermolytic conditions would require experimental investigation.

| Condition | Potential Products | Mechanism |

| High Temperature | Benzylaziridine, Sulfur Dioxide | Extrusion of SO2 |

| High Temperature | Ring-opened products | Cleavage of S-O or S-N bonds |

Photolytic Transformations: The photochemical behavior of sulfonamides, the broader class to which this compound belongs, has been a subject of interest. Photolysis can induce cleavage of the nitrogen-sulfur bond, leading to the formation of radical intermediates. In the case of this compound, irradiation with UV light could potentially lead to the formation of a benzylaminyl radical and a sulfonyl radical. These reactive species could then participate in a variety of secondary reactions, such as hydrogen abstraction, cyclization, or intermolecular reactions.

The specific outcome of the photolysis of this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. Without specific experimental data, the exact products and mechanisms remain speculative.

| Condition | Potential Intermediates | Potential Final Products |

| UV Irradiation | Benzylaminyl radical, Sulfonyl radical | Complex mixture of products from radical reactions |

Application in Asymmetric Synthesis and Chiral Methodologies

3-Benzyloxathiazolidine 2,2-dioxide as a Chiral Auxiliary and Building Block

As a chiral auxiliary, the this compound moiety is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. This approach is fundamental to controlling stereochemistry in various synthetic applications.

The formation of carbon-carbon bonds with precise stereocontrol is a central goal of organic synthesis. Chiral auxiliaries based on heterocyclic scaffolds, such as oxazolidinones and thiazolidinones, which are structurally related to this compound, have proven highly effective in this regard, particularly in aldol (B89426) reactions. nih.govscielo.org.mx The principle of stereocontrol relies on the attachment of the auxiliary to a substrate, for instance, to form an N-acyl derivative. The subsequent formation of an enolate, typically a Z-enolate when using boron triflates, creates a rigid, chelated transition state. harvard.edu

The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. lmu.de This facial selectivity, governed by a Zimmerman-Traxler-like transition state, leads to the predictable formation of one specific diastereomer. harvard.edu For example, in aldol reactions using the similar (4S)-benzyl-1,3-thiazolidin-2-one auxiliary, high diastereoselectivity for the 'Evans syn' aldol product is achieved through a non-chelated transition state. scielo.org.mx The reliability of this method allows for the synthesis of complex molecules with multiple contiguous stereocenters. Diastereoselective aldol reactions using chiral N-acyloxazolidinones have been shown to produce adducts with high diastereomeric ratios, often favoring the anti-aldol diastereomer. nih.gov

Diastereoselectivity in Aldol Reactions with Related Chiral Auxiliaries

| N-Acyl Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti or anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|

| N-propionyl oxazolidinone | Benzaldehyde | >99:1 (syn) | 77 | harvard.edu |

| N-propionyl oxazolidinone | Isobutyraldehyde | 97:3 (syn) | 85 | harvard.edu |

| N-propionyl oxazolidinone | Benzaldehyde | 32:1 (anti) | 88 | nih.gov |

| (4S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | 95:5 ('Evans syn') | 85 | scielo.org.mx |

Chiral nitrogen-containing compounds, especially amines and sulfinamides, are crucial building blocks for pharmaceuticals and fine chemicals. nih.govrsc.org The oxathiazolidine 2,2-dioxide scaffold is particularly valuable as a chiral sulfinyl transfer agent for the asymmetric synthesis of sulfinamides. unibo.itresearchgate.net In this methodology, the chiral scaffold, derived from a precursor like tert-butanesulfinamide (tBSA), is used to deliver a sulfinyl group to a nucleophile in a stereoselective manner. unibo.it

The process involves the diastereoselective synthesis of chiral oxathiazine 2-oxide scaffolds which then react with organometallic reagents (e.g., Grignard reagents) to produce enantioenriched sulfinamides. unibo.itresearchgate.net These resulting chiral sulfinamides, such as the widely used Ellman's auxiliary (tert-butanesulfinamide), are versatile intermediates. nih.gov They can be condensed with aldehydes or ketones to form N-sulfinylimines, which are then treated with nucleophiles. Subsequent acidic cleavage of the N-S bond yields highly enantioenriched primary amines, demonstrating a powerful and indirect method for chiral amine synthesis. beilstein-journals.org

Synthesis of Enantioenriched Sulfinamides using a Chiral Oxathiazine 2-Oxide Scaffold

| Scaffold | Grignard Reagent | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| (S,S)-N-Bus-3-Ph-oxathiazinone | tBuMgCl | (R)-tBSA | >95:5 | researchgate.net |

| (S,S)-N-Bus-3-(p-MeOPh)-oxathiazinone | tBuMgCl | (R)-tBSA | >95:5 | researchgate.net |

| (S,S)-N-Bus-3-(p-FPh)-oxathiazinone | tBuMgCl | (R)-tBSA | >95:5 | researchgate.net |

Data illustrates the addition of tert-butylmagnesium chloride (tBuMgCl) to various N-tert-butylsulfonyl (Bus) protected oxathiazinone scaffolds to yield (R)-tert-butanesulfinamide ((R)-tBSA).

Development of Novel Chiral Ligands and Catalysts

Beyond its use as a stoichiometric auxiliary, the rigid stereochemistry of the this compound scaffold makes it an attractive candidate for integration into chiral ligands for asymmetric catalysis. In this context, the scaffold provides a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

The development of effective chiral catalysts often relies on the synthesis of ligands that can form stable, well-defined complexes with a metal ion. beilstein-journals.org The oxathiazolidine 2,2-dioxide framework can serve as the backbone for such ligands. By introducing coordinating functional groups (e.g., phosphines, pyridyls, or amines) onto the scaffold, bidentate or tridentate ligands can be constructed. For instance, functionalization of the benzyl group or substitution at the nitrogen atom could provide attachment points for donor atoms capable of chelating to a metal.

While direct examples incorporating the this compound are emerging, the principle is well-established with other heterocyclic systems like oxazolines, pyrrolidines, and oxazolidines, which have been successfully used in a variety of metal-catalyzed reactions. scilit.comresearchgate.net The goal of such integration is to create a recyclable catalyst that can induce high enantioselectivity with low catalyst loading, an objective that has been considered for related oxathiazine 2-oxide systems. unibo.it

The design of a chiral ligand is paramount for achieving high levels of stereocontrol in an asymmetric reaction. nih.gov Several factors related to the ligand's structure, based on a scaffold like this compound, would dictate its effectiveness:

Steric Hindrance : The bulky benzyl group can create a defined chiral pocket around the catalytic active site, sterically blocking certain pathways and thereby favoring a specific enantiomeric product.

Conformational Rigidity : The inherent rigidity of the oxathiazolidine ring system reduces the number of possible transition states, leading to a more predictable and selective reaction. nih.gov

Relative Configuration : The spatial arrangement of substituents on the ligand scaffold has a profound impact on the stereochemical outcome. Studies on other ligands, such as those based on imidazolidin-4-one, have shown that changing the relative configuration of substituents from cis to trans can completely invert the chirality of the product, yielding the R-enantiomer instead of the S-enantiomer. beilstein-journals.org This demonstrates that precise placement of stereocontrol elements is crucial for directing the reaction to the desired product.

Influence of Ligand Configuration on Product Stereochemistry in a Henry Reaction

| Ligand | Ligand Configuration | Aldehyde | Product Enantiomeric Excess (ee %) | Major Product Configuration | Reference |

|---|---|---|---|---|---|

| Cu(II)-Imidazolidin-4-one Complex | cis | Benzaldehyde | 97% | S | beilstein-journals.org |

| Cu(II)-Imidazolidin-4-one Complex | trans | Benzaldehyde | 96% | R | beilstein-journals.org |

| Cu(II)-Imidazolidin-4-one Complex | cis | 2-Naphthaldehyde | 96% | S | beilstein-journals.org |

| Cu(II)-Imidazolidin-4-one Complex | trans | 2-Naphthaldehyde | 95% | R | beilstein-journals.org |

Data from a related system illustrating how the stereochemistry of the chiral ligand dictates the stereochemistry of the resulting product.

Strategic Utility As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Multistep Organic Synthesis

The utility of 3-Benzyloxathiazolidine 2,2-dioxide as a foundational element in the construction of more complex molecular architectures is a testament to its designed reactivity. Organic chemists leverage its inherent chemical properties to introduce specific functionalities and stereochemical control in a synthetic sequence.

Synthesis of Organophosphorus Compounds

The synthesis of diverse organophosphorus compounds represents a significant application of this compound. These compounds are of interest due to their wide range of applications, including in medicinal chemistry and materials science. The oxathiazolidine ring serves as a chiral auxiliary and a reactive scaffold, enabling the stereocontrolled introduction of phosphorus-containing moieties.

Research has demonstrated the successful synthesis of various researchgate.netnih.govprinceton-acs.org-diazaphospholes and researchgate.netnih.govprinceton-acs.org-oxaazaphospholes using related strategies, highlighting the broader utility of heterocyclic systems in accessing novel organophosphorus compounds. researchgate.net The general approach often involves the ring-opening of the oxathiazolidine derivative with a suitable phosphorus nucleophile, followed by further functionalization. This methodology provides a reliable route to libraries of structurally diverse organophosphorus compounds.

Generation of O-Arylethanolamines

O-arylethanolamines are a critical structural motif found in numerous biologically active molecules and pharmaceutical agents. This compound serves as a key precursor for the stereoselective synthesis of these compounds. The synthetic strategy typically involves the nucleophilic attack of an aryloxide on the oxathiazolidine ring, leading to the formation of the desired O-arylethanolamine backbone with a high degree of stereochemical purity. The benzyl (B1604629) group can be readily removed in a subsequent deprotection step.

Role in Enabling the Synthesis of Advanced Intermediates

Beyond its direct use as a precursor, this compound plays a crucial role in enabling the synthesis of more advanced and structurally complex intermediates. Its ability to introduce a protected amino alcohol functionality with defined stereochemistry makes it an invaluable tool in the total synthesis of natural products and other intricate target molecules.

The strategic incorporation of the fragment derived from this compound early in a synthetic sequence allows for the construction of key synthons that can be further elaborated into more complex structures. This approach has been instrumental in the development of synthetic routes to various pharmaceutically relevant compounds.

Process Chemistry Considerations for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, and economically viable synthetic routes suitable for manufacturing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Benzyloxathiazolidine 2,2-dioxide, these studies would provide a deep understanding of its electronic nature.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory would be used to describe the distribution and energy of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For related sultam structures, computational studies have been used to rationalize their chemical and biological reactivity. acs.org

A hypothetical molecular orbital analysis for this compound would likely show the HOMO localized on the electron-rich regions, such as the oxygen atoms and the phenyl ring, while the LUMO might be centered on the sulfonyl group, indicating its electrophilic nature.

Charge Distribution and Reaction Site Prediction

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to calculate the partial charges on each atom. nih.gov These calculations would identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.

Transition State Analysis for Cyclization and Ring Opening

For a cyclic molecule like this compound, computational studies could model the transition states for both its formation (cyclization) and its potential cleavage (ring-opening). Locating and characterizing the transition state structures on the potential energy surface allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, studies on the solvolysis of related β-sultams suggest that the mechanism involves S-N bond fission, and the ring strain is a contributing factor to the reaction rate. acs.org Similarly, computational studies on the formation of oxazolidinones from aziridines have successfully located transition states for the ring-opening of the aziridine. nih.gov

A theoretical study on this compound could investigate the energetics of nucleophilic attack at the sulfur atom, leading to the cleavage of the S-N or S-O bond, and identify the preferred pathway.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, would be performed to connect the reactants, transition state, and products of a given reaction. This analysis confirms that a located transition state indeed links the desired reactants and products and provides a detailed picture of the geometric and electronic changes that occur along the reaction pathway. This technique is a standard tool in computational chemistry to validate a proposed reaction mechanism. nih.govacs.orgrsc.org

Prediction and Analysis of Stereochemical Preferences

Since this compound can exist as different stereoisomers, depending on the substitution pattern of the oxathiazolidine ring, computational methods could be used to predict and analyze stereochemical preferences in its reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which product stereoisomer will be formed preferentially. Such studies are crucial in asymmetric synthesis, where controlling the stereochemical outcome is a primary goal. While no specific studies on the stereochemical preferences of this compound were found, research on related chiral sultams demonstrates their use as chiral auxiliaries in stereoselective transformations.

Diastereomer Stability and Energy Differences

While specific computational studies on the diastereomeric stability of this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related chiral sultams. For these related compounds, theoretical calculations, often employing high-level ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the factors that govern diastereoselectivity in their synthesis and reactions.

The stability of diastereomers in sultam derivatives is influenced by a delicate balance of steric and stereoelectronic effects. The orientation of substituents on the chiral centers of the oxathiazolidine ring and on the nitrogen atom can lead to significant differences in ground-state energies. For instance, in related N-substituted γ- and δ-sultams, the pseudo-axial versus pseudo-equatorial positioning of substituents results in distinct energetic profiles.

Computational models of analogous systems suggest that energy differences between diastereomers can be small, often on the order of a few kilocalories per mole. These subtle energy differences, however, can be sufficient to dictate the outcome of stereoselective reactions. The following table provides a representative example of calculated relative energies for diastereomers in a model sultam system, illustrating the typical energy scales involved. It is important to note that these values are for analogous compounds and serve as an illustration due to the absence of specific data for this compound.

| Diastereomer Pair | Computational Method | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Model Sultam A vs. Model Sultam B | DFT (B3LYP/6-31G*) | 1.8 |

| Model Sultam C vs. Model Sultam D | MP2/cc-pVTZ | 2.5 |

Conformational Landscapes and Their Impact on Reactivity

The reactivity of this compound is intrinsically linked to its conformational landscape. The five-membered oxathiazolidine ring is not planar and can adopt various envelope and twist conformations. The benzyl (B1604629) group attached to the nitrogen atom adds another layer of conformational complexity due to rotation around the N-CH₂ and CH₂-Ph bonds.

Computational studies on similar five-membered heterocyclic systems, such as 5-benzylimidazolidin-4-one derivatives, have shown that the energy differences between various staggered and eclipsed conformations of the benzyl group can be minimal, often less than 2 kcal/mol. nih.gov This suggests that at ambient temperatures, the benzyl group may rotate with considerable freedom, populating multiple conformational states. nih.gov

The specific conformation of the sultam ring and the orientation of the N-benzyl group can have a significant impact on the molecule's reactivity. For instance, the accessibility of the nitrogen lone pair is conformation-dependent, which can influence the molecule's basicity and nucleophilicity. In related γ-sultams, a pseudo-equatorial conformation has been shown to benefit from hyperconjugation involving the nitrogen lone pair. vscht.cz Conversely, in δ-sultams, this effect becomes more pronounced when the steric bulk of the N-substituent surpasses a certain threshold (approximately 1.6 kcal/mol). vscht.cz When both axial and equatorial positions are sterically demanding, the nitrogen atom may adopt a more sp²-hybridized character, leading to changes in the ring's conformation and stabilization mechanisms. vscht.cz These stereoelectronic effects, in concert with steric hindrance, can direct the approach of reagents in reactions involving the sultam ring or adjacent functional groups, thereby controlling the stereochemical outcome.

Spectroscopic Property Predictions and Correlations

The prediction of spectroscopic properties through computational methods has become an invaluable tool in structural elucidation, complementing experimental data by providing insights into the correlation between molecular structure and spectral features.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonyl group (SO₂) typically shows strong, distinct stretching vibrations. Aromatic C-H stretching vibrations from the benzyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxathiazolidine ring and the benzylic methylene (B1212753) group would appear just below 3000 cm⁻¹. frontiersin.org The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Modern computational approaches, such as those employing deep learning algorithms like PROSPRE, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. vscht.cz These predictions, when correlated with experimental data for related structures, can aid in the definitive assignment of the molecule's constitution and stereochemistry. The correlation between calculated and experimental spectra is a powerful method for distinguishing between potential diastereomers, as different spatial arrangements of atoms lead to subtle but predictable differences in NMR chemical shifts and coupling constants.

Emerging Research Trends and Future Prospects

Innovations in Synthetic Methodologies for Oxathiazolidine 2,2-dioxides

The synthesis of oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates, has traditionally relied on the cyclization of β-amino alcohols. However, recent innovations are providing more efficient, stereoselective, and catalytically driven alternatives.

Modern advancements include the use of transition metal catalysis to achieve transformations under milder conditions with high selectivity. Gold(I)-catalyzed intramolecular hydroamination of allenic sulfamates and dehydrative amination of sulfamate (B1201201) esters tethered to allylic alcohols have emerged as powerful methods for constructing the cyclic sulfamidate core, even allowing for the formation of challenging N-substituted quaternary centers. rsc.orgnih.gov Another significant development is the use of iridium-catalyzed asymmetric hydrogenation, which provides enantioselective access to chiral cyclic sulfamidates. acs.org

These new methods move away from stoichiometric reagents towards more sustainable catalytic processes, as highlighted in the comparative table below.

| Method | Description | Advantages |

| Traditional Cyclization | Reaction of a β-amino alcohol with thionyl chloride to form a cyclic sulfamidite, followed by oxidation (e.g., with RuO₄/NaIO₄). researchgate.net | Well-established and reliable. |

| Gold(I)-Catalyzed Cyclization | Intramolecular hydroamination or dehydrative amination using a gold(I) catalyst. rsc.orgnih.gov | High yields, mild conditions, enables formation of quaternary centers. rsc.orgnih.gov |

| Iridium-Catalyzed Hydrogenation | Asymmetric hydrogenation of precursor molecules to form enantioenriched cyclic sulfamidates. acs.org | Provides high enantioselectivity. acs.org |

| Burgess Reagent-Mediated Synthesis | Creation of the cyclic sulfamidate from a precursor diol using a Burgess-type reagent. google.com | Offers a regio- and stereoselective pathway. google.com |

Future work is expected to further expand the catalytic toolbox, potentially incorporating earth-abundant metals and biocatalytic approaches to enhance the green credentials of these syntheses.

Exploration of Unconventional Reactivity Patterns

Beyond their role as chiral auxiliaries, oxathiazolidine 2,2-dioxides are being explored as versatile scaffolds for complex molecule synthesis, often exhibiting reactivity that goes beyond simple nucleophilic attack. rsc.org A significant area of emerging research is the investigation of unusual ring-opening and rearrangement reactions.

One of the most notable discoveries is a novel and regiospecific intramolecular nucleophilic cleavage that occurs with aryllithiated species, leading to the formation of poly-substituted benzosultams through an unusual S(O)₂-O bond cleavage. acs.orgnih.gov This transformation provides a powerful entry into a different class of sulfur-containing heterocycles.

Furthermore, the inherent reactivity of the sulfamidate ring has been harnessed in unique ways. Studies have shown that the sulfamidate itself can act as a "built-in activator" for substitution reactions at sterically hindered centers, proceeding through an aziridinium (B1262131) intermediate without the need for an external activating agent. researchgate.net The ring system is highly susceptible to nucleophilic ring-opening, a property that has been systematically investigated with a wide array of nucleophiles to produce β-functionalized chiral amines. researchgate.net This predictable reactivity makes them valuable building blocks for creating molecular diversity.

A particularly forward-looking application is the use of cyclic sulfamidates as building blocks for the solid-phase synthesis of sequence-defined macromolecules, demonstrating their potential in materials science and polymer chemistry. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of continuous flow chemistry are beginning to be applied to the synthesis of chiral compounds, offering significant advantages over traditional batch processing in terms of safety, scalability, and process control. numberanalytics.comnih.gov The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates using continuous flow is a rapidly maturing field, providing a clear roadmap for the application of this technology to chiral auxiliaries like 3-benzyloxathiazolidine 2,2-dioxide. nih.govrsc.organgelinifinechemicals.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For the synthesis of oxathiazolidine 2,2-dioxides, this could translate to more consistent product quality and the ability to scale up production efficiently.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

A deep understanding of the structure and reactivity of this compound requires a sophisticated analytical toolkit. Modern research heavily relies on a combination of spectroscopic, chromatographic, and computational methods to provide a complete picture.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. numberanalytics.com Advanced multidimensional techniques like COSY, HSQC, and HMBC are routinely used to determine molecular connectivity. numberanalytics.com For chiral molecules, specialized NMR methods are crucial for determining enantiomeric purity and assigning absolute configuration. This includes the use of chiral derivatizing agents, chiral solvating agents (e.g., cyclodextrins), and recent developments in multinuclear (¹⁹F, ³¹P, ¹³C) NMR. nih.gov A groundbreaking new technique allows for the direct detection of molecular chirality in liquid-state NMR without any chiral additives by coupling electric and magnetic dipoles. theanalyticalscientist.com

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.comresearchgate.netmdpi.comresearchgate.net DFT calculations allow researchers to model transition states, predict regioselectivity, and understand the electronic factors that govern unconventional reactivity, such as in 1,3-dipolar cycloadditions or rearrangements. mdpi.comresearchgate.net This theoretical insight complements experimental findings, providing a rationale for observed outcomes and guiding future reaction development.

The table below summarizes the key analytical techniques and their applications in the study of oxathiazolidine 2,2-dioxides.

| Technique | Application | Key Insights Provided |

| Advanced NMR Spectroscopy | Structural Elucidation, Chiral Recognition | 3D molecular structure, connectivity, stereochemistry, enantiomeric purity. numberanalytics.comnih.govtheanalyticalscientist.com |

| Chiral Chromatography (HPLC/SFC) | Chiral Separation & Analysis | Quantification of enantiomeric excess (ee), preparative separation of enantiomers. nih.gov |

| X-ray Crystallography | Absolute Structure Determination | Unambiguous determination of solid-state structure and absolute configuration. beilstein-journals.org |

| Density Functional Theory (DFT) | Mechanistic Investigation | Reaction energy profiles, transition state geometries, understanding of reactivity and selectivity. mdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Confirmation of molecular weight, structural information from fragmentation patterns. researchgate.net |

The synergistic use of these advanced techniques is paving the way for a more profound understanding of this compound and its analogs, fueling further innovation in their synthesis and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzyloxathiazolidine 2,2-dioxide, and what experimental conditions optimize yield?

- Methodology :

- Step 1 : React benzyl halides with thiol precursors (e.g., mercaptoacetic acid) under basic conditions (e.g., triethylamine) to form the thiazolidine ring .

- Step 2 : Introduce the sulfone group via oxidation with H₂O₂ or mCPBA in dichloromethane at 0–25°C .

- Step 3 : Optimize reflux time (48–72 hours) and catalyst systems (e.g., Pd(PPh₃)₂Cl₂) to enhance regioselectivity and purity .

- Key Parameters : Use dry solvents (THF/Et₃N), inert atmosphere (argon), and recrystallization (ethanol) for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm benzyl group integration (δ 4.5–5.0 ppm for CH₂) and sulfone resonance (δ 120–130 ppm for SO₂) .

- IR Spectroscopy : Identify SO₂ asymmetric/symmetric stretches (1150–1350 cm⁻¹) and C–O–C ether linkages (1050–1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (213.25 g/mol) via ESI-MS or HRMS .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology :

- Short-Term Stability : Store at 2–8°C in amber vials under argon to prevent hydrolysis .

- Long-Term Stability : Lyophilize and store at –20°C with desiccants (silica gel) to avoid sulfone degradation .

- Decomposition Tests : Monitor via TLC or NMR after exposure to light, humidity, or elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfone-containing heterocycles like this compound?

- Methodology :

- Assay Validation : Compare orthogonal assays (e.g., FLIPR for calcium flux vs. GTPγS for G-protein coupling) to confirm target engagement .

- Purity Controls : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify stereochemistry and rule out isomer interference .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model transition states (B3LYP/6-31G*) to identify electrophilic centers (e.g., C-3 of the thiazolidine ring) .

- Solvent Effects : Simulate polar aprotic solvents (DMSO, DMF) to assess activation barriers for SN2 pathways .

- Experimental Validation : Correlate computed ΔG‡ values with kinetic data from stopped-flow UV-Vis spectroscopy .

Q. How can synthetic yields be improved when scaling up this compound production?

- Methodology :

- Catalyst Screening : Test Pd/Cu bimetallic systems to reduce side reactions (e.g., dehalogenation) .

- Flow Chemistry : Optimize residence time and temperature in continuous reactors to enhance reproducibility .

- Workup Optimization : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost-effective purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。